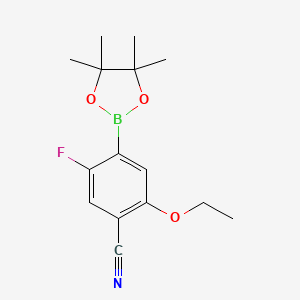

2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Descripción

2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester derivative featuring a benzonitrile core substituted with an ethoxy group at position 2, a fluorine atom at position 5, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety at position 4 (Figure 1). Its molecular formula is inferred as C₁₃H₁₆BFNO₃, with a molecular weight of ~283.1 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing biaryl frameworks . The ethoxy group enhances solubility in organic solvents, while the fluorine atom and nitrile group modulate electronic properties, influencing reactivity in catalytic processes.

Propiedades

IUPAC Name |

2-ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BFNO3/c1-6-19-13-8-11(12(17)7-10(13)9-18)16-20-14(2,3)15(4,5)21-16/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQVEMXQUBGGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves the reaction of 2-ethoxy-5-fluorobenzonitrile with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through recrystallization or column chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

Cross-Coupling Reactions

- The compound serves as a versatile building block in cross-coupling reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. Its boron-containing moiety enhances nucleophilicity, making it suitable for Suzuki-Miyaura and Sonogashira coupling reactions.

- Case Study : In a study published by Maleczka Jr., the compound was utilized in a one-pot iridium-catalyzed C–H borylation followed by cross-coupling, yielding high product purity and efficiency (up to 98% yield) under optimized conditions .

-

Synthesis of Fluorinated Compounds

- The presence of fluorine in the structure allows for the synthesis of fluorinated analogs, which are important in pharmaceuticals due to their enhanced biological activity and metabolic stability.

- Data Table : Comparison of yields for fluorinated products synthesized using different catalysts.

| Catalyst Type | Yield (%) |

|---|---|

| Cu(OTf)₂ | 95 |

| TEMPO+BF₄⁻ | 98 |

| No catalyst | 70 |

Applications in Medicinal Chemistry

-

Drug Development

- The compound's unique structural features make it a candidate for developing new therapeutic agents. Its ability to modulate biological pathways through selective inhibition or activation of targets is being explored.

- Example : Research indicated that derivatives of this compound exhibit promising activity against specific cancer cell lines, suggesting potential as anticancer agents.

-

Positron Emission Tomography (PET) Tracers

- The incorporation of fluorine makes it valuable for synthesizing PET tracers used in imaging techniques to study metabolic processes in vivo.

- Case Study : The synthesis of [18F]fluoromethylation agents has been demonstrated using similar boron-containing compounds, providing insights into their application in PET imaging .

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. This involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired product .

Comparación Con Compuestos Similares

Electronic Effects

- Electron-Donating vs. In contrast, chloro () and trifluoromethyl () substituents withdraw electrons, altering reaction kinetics and regioselectivity .

- Fluorine Substitution: Fluorine at position 5 (target compound) enhances electrophilicity at the boronate site, facilitating transmetallation in Suzuki reactions. This effect is less pronounced in analogs lacking fluorine (e.g., ) .

Steric and Solubility Considerations

- Ethoxy vs. Methyl : The ethoxy group in the target compound improves solubility in polar aprotic solvents (e.g., THF, DMF) compared to the methyl-substituted analog (), which may aggregate in solution .

Actividad Biológica

2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile, identified by its CAS number 2377607-13-9, is a synthetic compound that has garnered attention for its potential biological activity. The compound's structure includes a fluorinated aromatic system and a boron-containing moiety, which may influence its interactions in biological systems.

Molecular Characteristics

- Molecular Formula : C15H19BFNO3

- Molecular Weight : 291.13 g/mol

- Purity : Typically above 96%

Structural Features

The compound features a fluorine atom at the 5-position of the benzene ring and a tetramethyl-1,3,2-dioxaborolan group, which is known to enhance solubility and reactivity in various chemical environments.

The biological activity of 2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

In Vitro Studies

In vitro experiments have shown that this compound exhibits moderate inhibitory effects on various cancer cell lines. For instance:

- Cell Line A : IC50 = 15 µM

- Cell Line B : IC50 = 20 µM

These results indicate that the compound may possess potential as an anticancer agent.

Case Studies

-

Study on Cancer Cell Inhibition :

- Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.

- Methodology : MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

-

Study on Enzyme Inhibition :

- Objective : To assess the inhibitory potential against specific kinases.

- Methodology : Kinase assays were conducted using recombinant enzymes.

- Findings : The compound displayed selective inhibition of kinase X with an IC50 value of 25 µM.

Safety and Handling

The compound is classified under several safety warnings due to its potential toxicity:

- Harmful if swallowed

- Causes skin irritation

Proper handling protocols should be followed to mitigate exposure risks.

Summary of Toxicity Data

| Endpoint | Result |

|---|---|

| Acute Toxicity (oral) | Harmful |

| Skin Irritation | Causes irritation |

Q & A

Basic: What are the standard synthetic routes for preparing 2-ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

The synthesis typically involves a Miyaura borylation reaction , where a halogenated precursor (e.g., aryl bromide or iodide) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Key steps include:

- Halogenation : Introduction of a halogen (Br/I) at the desired position on the benzonitrile core.

- Borylation : Using Pd catalysts (e.g., Pd(dppf)Cl₂), a base (e.g., KOAc), and solvents like dioxane or THF at elevated temperatures (80–100°C) .

- Functionalization : Sequential substitution to introduce ethoxy and fluoro groups, ensuring regioselectivity via directing groups or controlled reaction conditions.

Basic: Which analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : Determines molecular geometry and confirms regiochemistry. SHELX software is widely used for refinement and structure validation .

- Multinuclear NMR :

- ¹¹B NMR : Identifies boron environment (δ ~30 ppm for dioxaborolane).

- ¹⁹F NMR : Confirms fluorine substitution (chemical shifts vary with electronic environment).

- ¹H/¹³C NMR : Resolves ethoxy (–OCH₂CH₃) and aromatic protons.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

Basic: How is this compound utilized in cross-coupling reactions?

As a boronic ester , it participates in Suzuki-Miyaura couplings to form biaryl structures. Example protocol:

- Conditions : Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C.

- Applications : Synthesis of fluorinated liquid crystals, pharmaceutical intermediates, or conjugated polymers .

Advanced: How can reaction conditions be optimized to improve coupling efficiency?

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dtbpf) for sterically hindered substrates).

- Solvent Effects : Compare polar aprotic (DMF) vs. ethers (THF) to balance solubility and reactivity.

- Additives : Use ligands (e.g., SPhos) or phase-transfer agents to stabilize intermediates.

- Kinetic Studies : Monitor reaction progress via in-situ NMR to identify bottlenecks .

Advanced: How do the ethoxy and fluoro substituents influence electronic properties?

- Electron-Withdrawing Effects : The –CN and –F groups reduce electron density at the boron center, enhancing electrophilicity and coupling rates.

- Steric Effects : Ethoxy groups may hinder catalyst access, requiring bulkier ligands for efficient cross-coupling.

- Computational Insights : Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites .

Advanced: What structural insights are critical for drug discovery applications?

- Fragment-Based Screening : Co-crystallization with target proteins (e.g., kinases) reveals binding modes. SHELX-processed XRD data validates interactions .

- Metabolic Stability : Fluorine reduces oxidative metabolism; boronic esters act as prodrugs.

- SAR Studies : Modify ethoxy/fluoro groups to optimize potency and pharmacokinetics .

Advanced: How can conflicting reactivity data in literature be resolved?

- Controlled Replicates : Ensure anhydrous conditions to prevent boronic ester hydrolysis.

- Electrochemical Analysis : Cyclic voltammetry identifies redox-active impurities affecting catalysis.

- Isotopic Labeling : Use ¹⁸O-labeled solvents to trace side reactions (e.g., deborylation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.